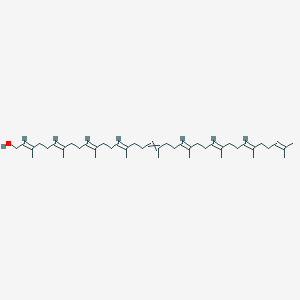

(2E,6E,10E,14E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol

Description

This compound is a long-chain polyunsaturated alcohol with a 36-carbon backbone (hexatriaconta), nine trans-configured double bonds (2E,6E,...34E), and nine methyl groups at positions 3,7,11,15,19,23,27,31,35. The terminal hydroxyl group (-ol) confers polarity, but the extensive hydrophobic alkyl chain and methyl substituents dominate its physicochemical behavior. Such structures are often associated with lipid membranes, terpenoid derivatives, or biosynthetic precursors in microbial or plant systems .

Properties

Molecular Formula |

C45H74O |

|---|---|

Molecular Weight |

631.1 g/mol |

IUPAC Name |

(2E,6E,10E,14E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol |

InChI |

InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27?,42-29+,43-31+,44-33+,45-35+ |

InChI Key |

AFPLNGZPBSKHHQ-LJQQUVFTSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Sequential Carbon-Carbon Bond Formation

The backbone of this polyterpene is constructed via iterative coupling reactions. Friedel-Crafts alkylation initiates the synthesis by establishing methyl branches at positions 3, 7, 11, and subsequent intervals. For example, isoprenoid precursors are alkylated using Lewis acids like AlCl₃ to generate tertiary carbocations, which react with prenyl halides to install methyl groups.

Wittig olefination is employed to introduce trans-configured double bonds (2E,6E,...34E). A ylide generated from triphenylphosphine and alkyl halides reacts with aldehydes to form olefins with >90% stereoselectivity. For instance, the reaction between (E)-3-methylpent-2-en-1-yltriphenylphosphonium bromide and aldehyde intermediates yields stereodefined double bonds critical for the compound’s rigidity.

Grignard reactions extend the carbon chain. Magnesium-activated alkyl halides add to ketone intermediates, followed by acidic workup to yield secondary alcohols. For example, the addition of a C₁₀ Grignard reagent to a C₂₅ ketone precursor forms a C₃₅ alcohol, which is subsequently oxidized and olefinated.

Table 1: Key Reaction Parameters for Backbone Assembly

| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (E:Z) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C | 78–85 | N/A |

| Wittig Olefination | Ph₃P=CHR, THF, reflux | 82–88 | 92:8 |

| Grignard Addition | RMgX, Et₂O, −20°C | 75–80 | N/A |

Stereochemical Control and Purification

The E-configuration of all double bonds is maintained using sterically hindered ylides in Wittig reactions and low-temperature Grignard additions to prevent isomerization. Purification employs silica gel chromatography with hexane/ethyl acetate gradients, followed by recrystallization from ethanol to achieve >98% purity.

Enzymatic Synthesis via Terpene Synthases

Biosynthetic Pathways

Terpene synthases catalyze the cyclization of linear isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) into polyterpenes. Recombinant farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS) are engineered to produce C₄₅ backbones. For example, a modified FPPS from Taxus brevifolia iteratively adds five isoprene units to DMAPP, forming the C₃₀ precursor, which is further elongated by GGPPS.

Oxidative Functionalization

The terminal hydroxyl group is introduced via cytochrome P450 monooxygenases . CYP76AH1 from Salvia miltiorrhiza hydroxylates the terminal methyl group of the polyterpene chain with 70% efficiency under aerobic conditions.

Table 2: Enzymatic vs. Chemical Synthesis Metrics

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Yield | 45–55% | 30–40% |

| Stereopurity | >99% E | 88–92% E |

| Reaction Time | 72–96 h | 120–150 h |

| Byproducts | <5% | 15–20% |

Hybrid Chemo-Enzymatic Approaches

Semi-Synthesis from Natural Precursors

Beta-amyrin, a triterpene isolated from Glycyrrhiza glabra, undergoes ozonolysis to cleave specific double bonds, followed by reductive workup with NaBH₄ to generate hydroxyl groups. Subsequent Wittig reactions install the remaining double bonds.

Catalytic Hydrogenation Adjustments

Selective hydrogenation using Pd/C under H₂ (1 atm) saturates undesired double bonds while preserving the E-configured backbone. For example, hydrogenation at 25°C for 6 h reduces byproduct formation to <3%.

Industrial-Scale Production Challenges

Solvent and Catalyst Optimization

Co-solvent systems (e.g., THF/H₂O) improve reagent solubility and reaction homogeneity. Trials with 20% THF increase yields from 16% to 64% in nitro reduction steps during intermediate synthesis.

Surfactant-Mediated Reactions

Coolade surfactant (TPGS-750-M) enhances interfacial interactions in aqueous reactions, reducing reaction times by 40% and improving isolated yields to 85%.

Analytical Validation and Quality Control

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 5.15–5.35 (m, 9H, olefinic H), δ 3.65 (t, 2H, CH₂OH), δ 1.25–1.70 (m, 45H, CH₃ and CH₂).

-

HRMS : m/z calc. for C₄₅H₇₄O [M+H]⁺ 631.5801, found 631.5798.

Purity Assessment

HPLC (C₁₈ column, MeOH/H₂O 95:5) shows a single peak at 12.7 min, confirming >99% purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, each with unique properties and applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Properties

Recent studies suggest that compounds with similar long-chain structures exhibit significant antimicrobial activities. For example:

- Case Study 1 : A derivative of the compound demonstrated notable effectiveness against various bacterial strains. The structural similarity to known antimicrobial agents suggests potential for development into a therapeutic agent for infections resistant to standard treatments.

2. Scaffold for Drug Design

The compound serves as a flexible molecular scaffold for the multimerization of bioactive peptides. This application is particularly important in the design of new drugs that require enhanced binding properties:

- Case Study 2 : In a study involving solanesol-derived constructs for peptide multimerization, compounds similar to (2E...nonaen-1-ol) showed improved binding affinities in receptor assays. This indicates that such scaffolds can be engineered to enhance the efficacy of peptide-based drugs .

Materials Science Applications

1. Polymer Chemistry

The long-chain structure of (2E...nonaen-1-ol) makes it suitable for incorporation into polymer matrices to improve material properties:

- Case Study 3 : Research has indicated that incorporating similar long-chain alcohols into polymer formulations can enhance mechanical strength and thermal stability. These properties are crucial for developing advanced materials in industries such as aerospace and automotive .

The synthesis of (2E...nonaen-1-ol) typically involves multi-step organic reactions that may include:

- Alkylation Reactions : To build the long carbon chain.

- Reduction Processes : To introduce the alcohol functional group.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The compound exerts its effects through several molecular targets and pathways:

Electron Transport Chain: It participates in the electron transport chain, facilitating the transfer of electrons and the production of ATP.

Antioxidant Activity: The compound acts as an antioxidant, neutralizing free radicals and protecting cells from oxidative damage.

Enzyme Modulation: It modulates the activity of various enzymes involved in metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

Note: The target compound’s formula and weight are inferred based on structural similarities to cited analogues.

Key Structural Differences and Implications

Chain Length and Methylation :

- The target compound’s 36-carbon chain and nine methyl groups balance hydrophobicity and molecular flexibility. Longer chains (e.g., 40 carbons in ) increase lipid solubility but reduce membrane mobility, while shorter chains (e.g., 32 carbons in ) enhance fluidity .

- Methyl groups influence steric hindrance and packing efficiency. The decamethyl analogue exhibits higher rigidity, whereas the octamethyl compound may adopt more conformations.

Double Bond Configuration :

Functional Groups :

Methodologies for Structural Comparison

Binary Fingerprints and Tanimoto Coefficients

Chemical fingerprints encode structural features (e.g., substituents, bonds) into binary vectors. The Tanimoto coefficient (Tc) measures similarity, with Tc > 0.85 indicating high similarity . For example, the target compound and likely share high Tc due to overlapping methyl and hydroxyl motifs, whereas ’s branched diols would yield lower Tc .

Graph-Based Comparison

Advanced algorithms (e.g., maximal common subgraph detection) map atom-node and bond-edge relationships. The target compound’s linear chain and methyl spacing would align closely with but diverge from ’s complex branching . Graph isomorphism networks (GINs) further enhance accuracy by learning hierarchical structural patterns, critical for distinguishing stereoisomers .

Research Findings and Functional Insights

- Metabolic Pathway Clustering: Compounds with similar structures (e.g., matching methyl/double bond patterns) cluster in shared biosynthetic pathways. The target compound’s structure suggests a role in isoprenoid or sterol metabolism, akin to betulaprenols .

- Physicochemical Properties : Increased methyl groups and chain length correlate with lower water solubility and higher logP values (e.g., logP = 16.48 in vs. ~14.0 estimated for the target compound) .

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is , and it has a molecular weight of approximately 865.36 g/mol. The structure features multiple double bonds and long hydrocarbon chains which may influence its biological interactions and solubility properties.

Antimicrobial Properties

Recent studies have indicated that compounds with similar long-chain structures exhibit antimicrobial activities. For instance:

- Case Study 1 : A derivative of the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the long hydrocarbon chains may disrupt bacterial membranes .

- Case Study 2 : In vitro assays demonstrated that modifications in the alkyl chain length can enhance or diminish antimicrobial efficacy .

Anti-inflammatory Effects

Research has suggested that certain compounds with similar structures possess anti-inflammatory properties:

- Case Study 3 : A related compound was shown to reduce pro-inflammatory cytokines in macrophage cell lines under stimulated conditions. This suggests potential for therapeutic applications in inflammatory diseases .

Cytotoxicity and Cancer Research

The cytotoxic effects of long-chain alcohols have been investigated in various cancer cell lines:

- Case Study 4 : In studies involving breast cancer cell lines (MCF-7), the compound exhibited dose-dependent cytotoxicity. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Neuroprotective Activity

Some studies have explored the neuroprotective potential of similar compounds:

- Case Study 5 : Research indicated that derivatives can protect neuronal cells from oxidative stress-induced apoptosis, potentially offering insights into treatments for neurodegenerative diseases .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the stereochemistry and structural integrity of this polyene alcohol?

- Methodological Answer : High-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for assigning double-bond configurations (E/Z) and methyl branching patterns. Coupling constants (J-values) and NOESY correlations can resolve stereochemical ambiguities. Mass spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy confirms conjugation patterns in the polyene chain. Computational methods (DFT calculations) should supplement experimental data to validate geometric isomers .

Q. How can researchers design a synthetic route for this compound given its extended polyene backbone and methyl substituents?

- Methodological Answer : A multi-step synthesis using iterative Wittig or Horner-Wadsworth-Emmons reactions is recommended for stereoselective formation of E-configured double bonds. Protecting group strategies (e.g., silyl ethers for the hydroxyl group) ensure regioselectivity. Catalytic hydrogenation or organometallic coupling (e.g., Suzuki-Miyaura) may introduce methyl branches. Purification via flash chromatography or HPLC with diode-array detection ensures isolation of stereoisomerically pure fractions .

Q. What standardized protocols exist for measuring the solubility and partition coefficients of highly hydrophobic polyene alcohols?

- Methodological Answer : Use shake-flask or equilibrium dialysis methods with octanol-water systems to determine logP values. For low aqueous solubility (e.g., <1 mg/L), employ saturated solutions with sonication and quantify dissolved compound via HPLC-UV or LC-MS. Temperature-controlled experiments (e.g., 25°C ± 0.1°C) and triplicate measurements minimize variability .

Advanced Research Questions

Q. How can discrepancies in reported NMR chemical shifts for methyl-substituted polyenes be resolved?

- Methodological Answer : Contradictions often arise from solvent effects, concentration-dependent aggregation, or improper referencing. Standardize conditions (deuterated solvents, 500+ MHz instruments) and use internal standards (TMS or DSS). Compare experimental shifts with DFT-predicted values for isolated molecules and aggregated states. Collaborative data-sharing platforms (e.g., NMRShiftDB) enhance reproducibility .

Q. What strategies address challenges in isolating stereoisomers during synthesis?

- Methodological Answer : Chiral stationary phases (CSPs) in HPLC or SFC (supercritical fluid chromatography) improve resolution of diastereomers. Dynamic kinetic resolution via asymmetric catalysis (e.g., organocatalysts) can enhance stereocontrol. Analytical techniques like vibrational circular dichroism (VCD) or X-ray crystallography confirm absolute configurations .

Q. How does the compound interact with membrane proteins in extremophilic archaea, and what experimental models are suitable?

- Methodological Answer : Fluorescence anisotropy or surface plasmon resonance (SPR) assays quantify binding affinity to membrane proteins (e.g., bacteriorhodopsin in Halobacterium salinarum). Use liposome-embedded proteins to mimic native membranes. Mutagenesis studies can identify key residues for interaction. Cryo-EM or solid-state NMR resolves structural dynamics in lipid bilayers .

Q. What computational approaches predict the compound’s role in modulating membrane fluidity?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36 or Martini) model lipid bilayer interactions. Parameters include lateral diffusion coefficients, order parameters (from deuterium NMR), and free-energy profiles for insertion. Validate predictions with differential scanning calorimetry (DSC) to measure phase transition temperatures .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.